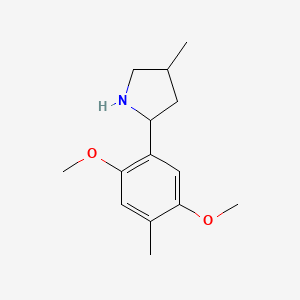![molecular formula C15H10IN3O B12877396 (5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one CAS No. 65356-17-4](/img/structure/B12877396.png)
(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, followed by the introduction of the iodine atom and the iminocyclohexadienylidene group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions typically require specific solvents, temperatures, and pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Iminocyclohexa-2,5-dien-1-ylidene)-2,5-dihydro-1H-1,2,4-triazol-3-amine
- 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline
Uniqueness
5-((4-Iminocyclohexa-2,5-dien-1-ylidene)amino)-7-iodoquinolin-8-ol is unique due to the presence of the iodine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
65356-17-4 |
|---|---|
Formule moléculaire |
C15H10IN3O |
Poids moléculaire |
375.16 g/mol |
Nom IUPAC |
5-(4-aminophenyl)imino-7-iodoquinolin-8-one |
InChI |
InChI=1S/C15H10IN3O/c16-12-8-13(19-10-5-3-9(17)4-6-10)11-2-1-7-18-14(11)15(12)20/h1-8H,17H2 |
Clé InChI |
IUYQXTHUBZCBBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C(=CC2=NC3=CC=C(C=C3)N)I)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



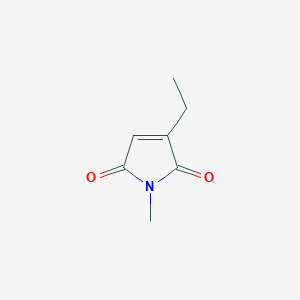
![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)


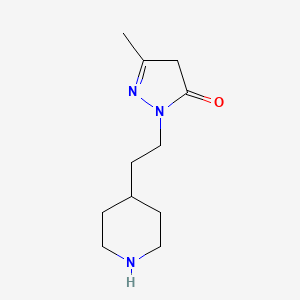
![3-tert-Butyl-N-[1-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B12877354.png)
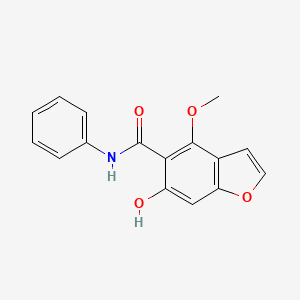
![5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline](/img/structure/B12877368.png)

![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12877383.png)
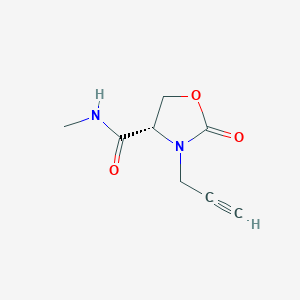
![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
